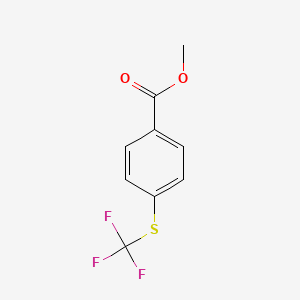

Methyl 4-(trifluoromethylthio)benzoate

Overview

Description

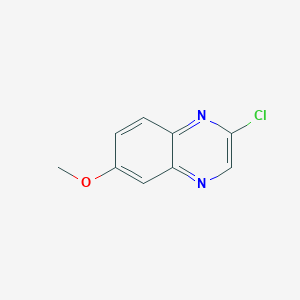

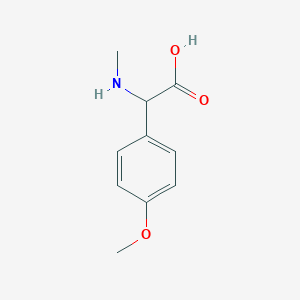

“Methyl 4-(trifluoromethylthio)benzoate” is a chemical compound with the molecular formula C9H7F3O2S . It has an average mass of 236.211 Da and a monoisotopic mass of 236.011887 Da .

Molecular Structure Analysis

The molecular structure of “Methyl 4-(trifluoromethylthio)benzoate” consists of a benzoate group attached to a trifluoromethylthio group . The exact 3D structure can be viewed using specialized software .

Physical And Chemical Properties Analysis

“Methyl 4-(trifluoromethylthio)benzoate” is a liquid at room temperature . It has a refractive index of n20/D 1.451 (lit.) . Its boiling point is 94-95 °C/21 mmHg (lit.) and its melting point is 13-14 °C (lit.) . The density of this compound is 1.268 g/mL at 25 °C (lit.) .

Scientific Research Applications

Antihyperglycemic Agents Synthesis

Research demonstrates the synthesis of compounds exhibiting significant antihyperglycemic effects. Specifically, a study elaborates on the synthesis, structure-activity relationship, and antidiabetic characterization of compounds related to Methyl 4-(trifluoromethylthio)benzoate. These compounds were found to correct hyperglycemia by selectively inhibiting renal tubular glucose reabsorption without affecting intestinal glucose absorption, representing a new class of potent antihyperglycemic agents (Kees et al., 1996).

Organometallic Catalysts and Ligands

Another field of application is in the synthesis of organometallic complexes for catalysis. Half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based organosulfur/-selenium ligands have been developed, showing structural and donor site-dependent catalytic oxidation and transfer hydrogenation aspects. These complexes were studied for their catalytic efficiency in oxidation of alcohols and transfer hydrogenation of ketones, highlighting the influence of ligand structure on catalytic performance (Saleem et al., 2013).

Novel Friedel–Crafts Acylation

The compound has also been implicated in novel chemical reactions, such as the Friedel–Crafts acylation of aromatics using Methyl benzoate activated by superacidic trifluoromethanesulfonic acid. This process yields benzophenone derivatives, offering a novel pathway for synthesizing complex organic molecules (Hwang et al., 2000).

Electrochemical Applications

Further research extends into electrochemical applications, where synthesized compounds related to Methyl 4-(trifluoromethylthio)benzoate have been used in electropolymerization studies. These investigations aim at understanding the capacitive behavior of novel polymers, potentially paving the way for future supercapacitor and biosensor technologies (Ates et al., 2015).

Safety And Hazards

“Methyl 4-(trifluoromethylthio)benzoate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name |

methyl 4-(trifluoromethylsulfanyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2S/c1-14-8(13)6-2-4-7(5-3-6)15-9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJOBVILQKWFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575039 | |

| Record name | Methyl 4-[(trifluoromethyl)sulfanyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(trifluoromethylthio)benzoate | |

CAS RN |

88489-60-5 | |

| Record name | Methyl 4-[(trifluoromethyl)sulfanyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1590642.png)